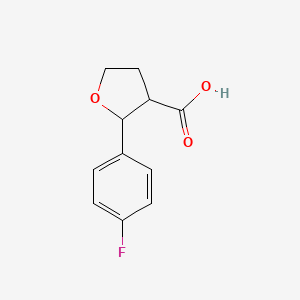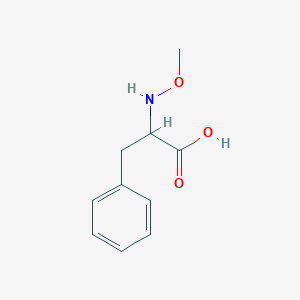
N-Methoxy-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxy-L-phenylalanine is a derivative of the amino acid phenylalanine, where a methoxy group is attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-L-phenylalanine typically involves the reaction of L-phenylalanine with methanol in the presence of a catalyst. One common method is the use of phenylalanine ammonia lyases (PALs) for the amination of cinnamic acids, which can be further modified to introduce the methoxy group . Another approach involves the use of propylphosphonic anhydride (T3P) as a coupling reagent to synthesize amide derivatives of phenylalanine .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes using immobilized enzymes. This method enhances process scalability and catalyst reusability, making it cost-efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methoxy-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium or iron salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-Methoxy-L-phenylalanine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Methoxy-L-phenylalanine involves its interaction with specific enzymes and molecular targets. For example, it can be converted to tyrosine by phenylalanine hydroxylase, which then undergoes further transformations to produce neurotransmitters such as dopamine . The methoxy group can also influence the compound’s binding affinity and specificity for various molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-L-phenylalanine: This compound has a methoxy group attached to the second carbon atom of the phenylalanine side chain.
Boc-2-methoxy-L-phenylalanine: This derivative includes a tert-butoxycarbonyl (Boc) protecting group on the amino group.
Uniqueness
N-Methoxy-L-phenylalanine is unique due to the position of the methoxy group on the nitrogen atom, which can significantly alter its chemical reactivity and biological activity compared to other methoxy-substituted phenylalanine derivatives.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
2-(methoxyamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-14-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13) |
InChI-Schlüssel |
BDODTYCIJQSFMA-UHFFFAOYSA-N |
Kanonische SMILES |
CONC(CC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine](/img/structure/B12306539.png)

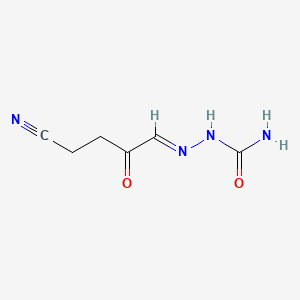
![[9-(Benzoyloxymethyl)-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12306564.png)
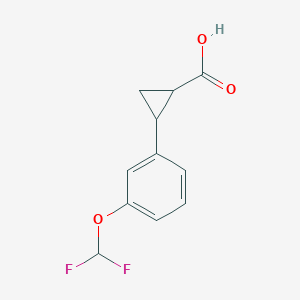
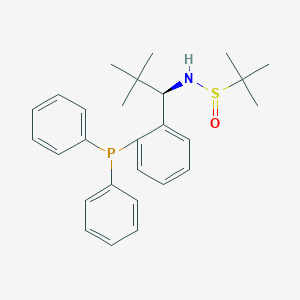
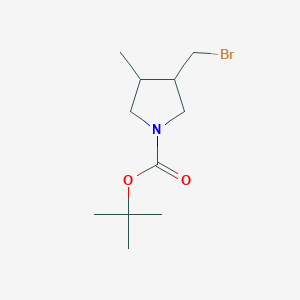
![8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12306601.png)
![Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II)](/img/structure/B12306602.png)
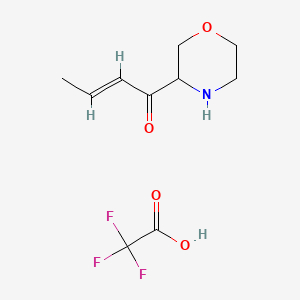
![4-[12,14-Dioxo-10-(4-propan-2-ylphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12306626.png)

